

# Solubility of 1-(3-Methoxy-4-nitrophenyl)ethanone in common solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(3-Methoxy-4-nitrophenyl)ethanone

Cat. No.: B1589790

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1-(3-Methoxy-4-nitrophenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-(3-Methoxy-4-nitrophenyl)ethanone** (CAS No: 22106-39-4)[1][2]. As a key intermediate in the synthesis of diverse pharmaceutical compounds, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with predictive analysis based on data from structurally analogous compounds to offer a detailed solubility profile. Furthermore, it outlines a standardized experimental protocol for empirical determination and validation of this data in a laboratory setting.

## Introduction to 1-(3-Methoxy-4-nitrophenyl)ethanone

**1-(3-Methoxy-4-nitrophenyl)ethanone** is an aromatic ketone containing a nitro group and a methoxy group on the phenyl ring. Its molecular structure, featuring a combination of polar and non-polar moieties, dictates its physicochemical properties, including its solubility in various media. This compound and its isomers serve as versatile building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other heterocyclic systems with significant biological activity[3]. Accurate solubility data is a prerequisite for its effective use,

impacting everything from reaction kinetics in solution-phase synthesis to the feasibility of crystallization for purification.

Compound Identification:

Property	Value
IUPAC Name	<b>1-(3-methoxy-4-nitrophenyl)ethanone</b>
Synonyms	3'-Methoxy-4'-nitroacetophenone
CAS Number	22106-39-4[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub> [1]

| Molecular Weight | 195.17 g/mol [1][4] |

## Critical Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for **1-(3-Methoxy-4-nitrophenyl)ethanone** is not readily available, data from structurally similar nitroaromatic and methoxy-substituted compounds necessitates cautious handling.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5][6]
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]
- Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[6]
- Ingestion: May be harmful if swallowed.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[8]

## Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.<sup>[9]</sup> The structure of **1-(3-Methoxy-4-nitrophenyl)ethanone** presents several functional groups that influence its solubility profile.

- **Polar Groups:** The nitro group (-NO<sub>2</sub>) is strongly polar and electron-withdrawing. The acetyl group (-C(O)CH<sub>3</sub>) is also polar. These groups can participate in dipole-dipole interactions with polar solvents.
- **Hydrogen Bond Acceptors:** The oxygen atoms in the nitro, methoxy, and acetyl groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.
- **Non-polar Moiety:** The benzene ring is non-polar and hydrophobic. This region favors interactions with non-polar solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between the contributions of these polar and non-polar regions. We can predict that the compound will be more soluble in polar organic solvents that can engage in dipole-dipole interactions and/or hydrogen bonding than in either highly non-polar solvents or water. Solubility in water is expected to be low because the hydrophobic benzene ring constitutes a significant portion of the molecule, outweighing the influence of the polar groups.<sup>[10]</sup>

## Predicted Solubility Profile

Direct, quantitative solubility data for **1-(3-Methoxy-4-nitrophenyl)ethanone** is limited. However, by analyzing data from closely related isomers and analogues, a reliable predictive profile can be constructed. For instance, the structurally similar 1-(4-Methoxy-2-nitrophenyl)ethanone is reported to be soluble in polar aprotic solvents like acetone and chloroform, while being practically insoluble in water.<sup>[11]</sup> Studies on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone show the highest mole fraction solubility in solvents like acetone and 1,4-dioxane, with lower solubility in alcohols and acetonitrile.<sup>[12]</sup>

Based on these principles and available data, the following solubility profile is predicted:

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Very Low / Insoluble	The large hydrophobic benzene ring counteracts the polarity of the functional groups. <a href="#">[10]</a> <a href="#">[11]</a>
Methanol	Moderate	Capable of hydrogen bonding, but the non-polar character limits high solubility. <a href="#">[12]</a>	
Ethanol	Moderate	Similar to methanol; solubility may decrease slightly as the alkyl chain length increases. <a href="#">[12]</a>	
Polar Aprotic	Acetone	High	Strong dipole-dipole interactions with the ketone and nitro groups. <a href="#">[11]</a> <a href="#">[12]</a>
Dimethyl Sulfoxide (DMSO)	High	Highly polar solvent capable of strong dipole-dipole interactions. <a href="#">[11]</a>	
N,N-Dimethylformamide (DMF)	High	A common polar aprotic solvent for nitroaromatic compounds. <a href="#">[11]</a>	
Acetonitrile	Moderate to Low	Less polar than other aprotic solvents, resulting in lower solubility. <a href="#">[12]</a>	

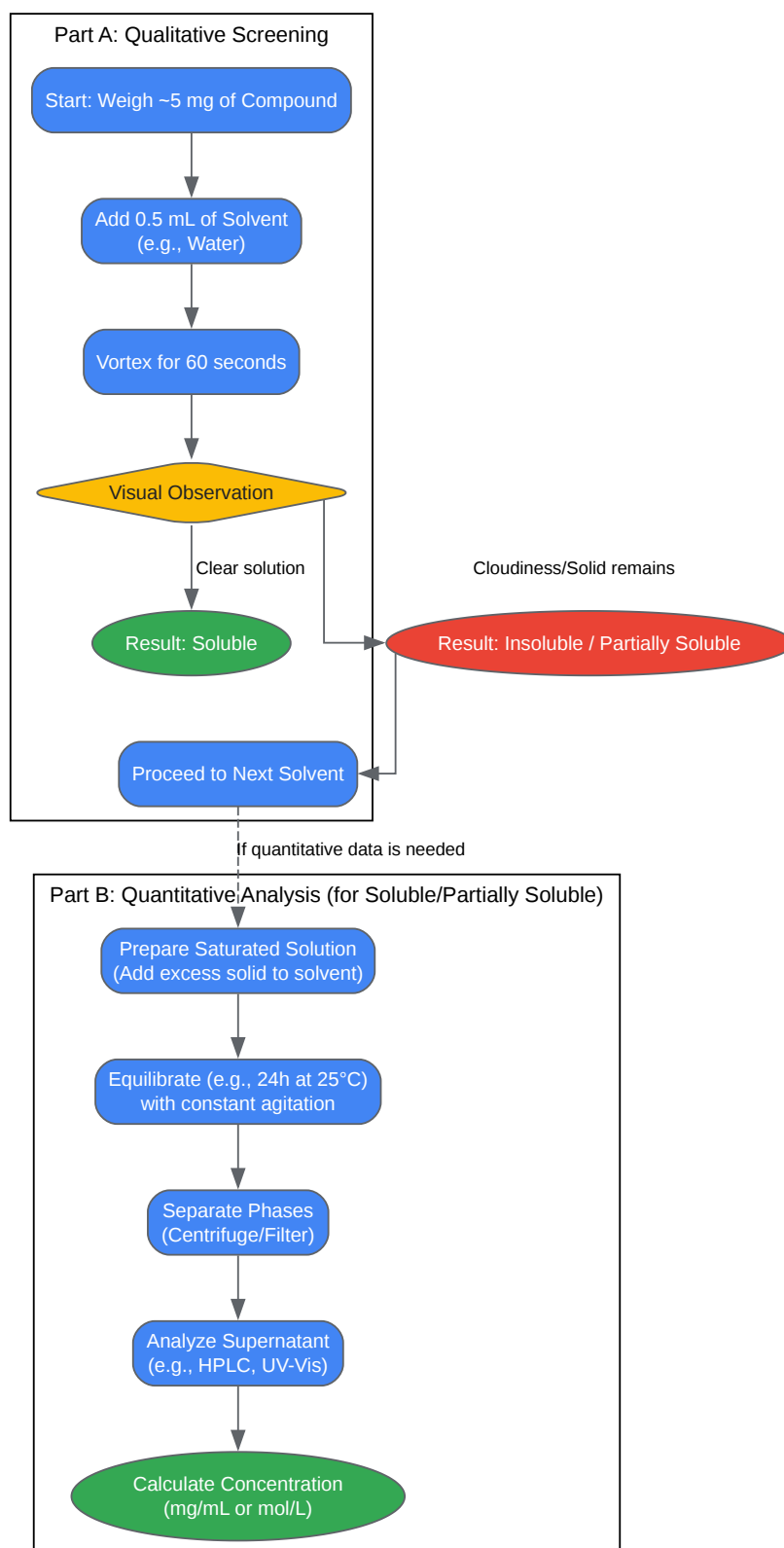
Chloroform (CHCl <sub>3</sub> )	High	A polar organic solvent effective at dissolving moderately polar compounds.[11]	
Non-Polar	Toluene	Low	The compound's polarity is too high for significant solubility in aromatic hydrocarbons.[12]
Hexane / Heptane	Very Low / Insoluble	Mismatch in polarity; van der Waals forces are insufficient to overcome solute-solute interactions.	

## Experimental Protocol for Solubility Determination

To validate the predicted profile, a systematic experimental approach is necessary. The following protocol outlines both a qualitative screening and a quantitative determination method. This workflow is based on established laboratory procedures for organic compounds. [13][14][15]

## Experimental Workflow Diagram

The following diagram illustrates the logical flow for systematic solubility testing.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility.

## Step-by-Step Methodology

### A. Qualitative Screening

- Accurately weigh approximately 5 mg of **1-(3-Methoxy-4-nitrophenyl)ethanone** into a small glass test tube or vial.[\[13\]](#)
- Add 0.5 mL of the selected solvent to the vial.
- Cap the vial securely and vortex vigorously for 60 seconds.[\[14\]](#)
- Allow the vial to stand for at least 3 minutes.
- Visually inspect the mixture against a dark background.
  - Soluble: The solution is completely clear with no visible solid particles.
  - Partially Soluble: The solution is cloudy, or some solid remains, but a noticeable amount has dissolved.
  - Insoluble: The solid material appears unchanged.[\[14\]](#)
- Record the observation and repeat the process for each solvent to be tested.

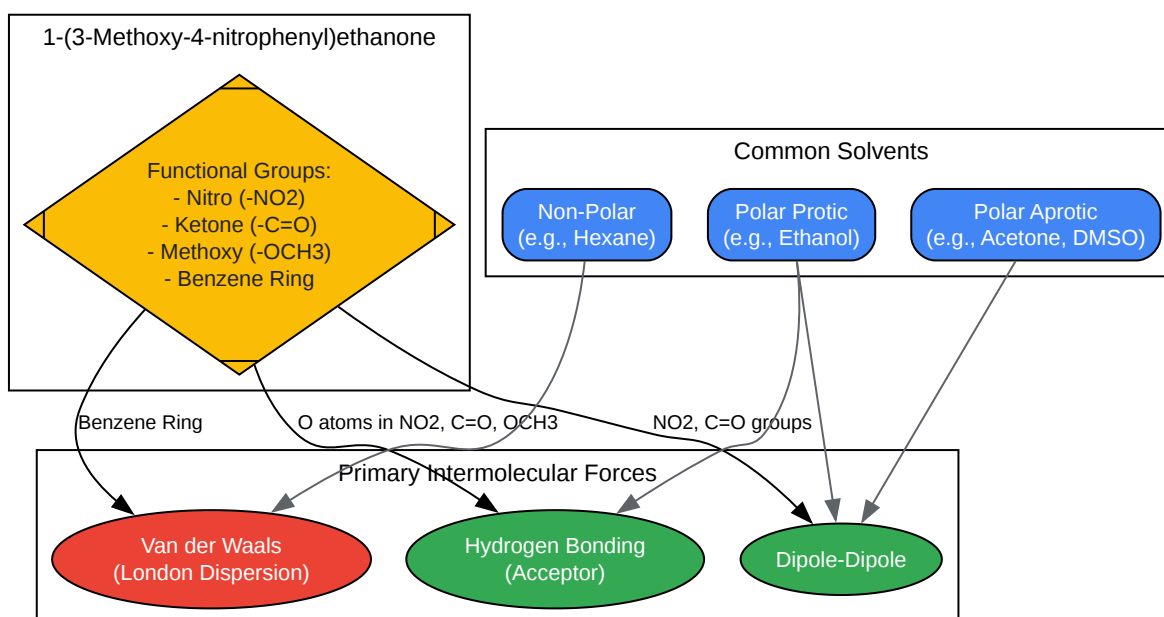
B. Quantitative Determination (Shake-Flask Method) This method is considered the gold standard for determining equilibrium solubility.[\[16\]](#)

- Add an excess amount of the compound to a known volume of the solvent in a sealed vial (e.g., 20 mg in 5 mL). The presence of undissolved solid at the end is crucial.
- Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vial to rest so that the excess solid can settle.
- Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is best to centrifuge the sample and then filter it through a 0.45 µm filter.

- Prepare a series of dilutions of the filtered supernatant with the same solvent.
- Analyze the concentration of the compound in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.
- Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

## Visualizing Molecular Interactions

The predicted solubility can be understood by visualizing the potential intermolecular forces between the solute and different solvent types.



[Click to download full resolution via product page](#)

Caption: Solute-solvent interaction map.



## Conclusion

**1-(3-Methoxy-4-nitrophenyl)ethanone** is a moderately polar compound whose solubility is dictated by a balance of strong polar groups and a non-polar aromatic ring. It is predicted to have high solubility in polar aprotic solvents such as acetone, DMSO, and chloroform, moderate solubility in alcohols, and very low solubility in water and non-polar hydrocarbons. This guide provides both a theoretical foundation for understanding these properties and a robust experimental protocol for their empirical validation. This information is essential for chemists and pharmaceutical scientists working with this valuable synthetic intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. molbase.com [molbase.com]
- 2. 22106-39-4|1-(3-Methoxy-4-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Methoxy-3-nitrophenyl)ethanone | C<sub>9</sub>H<sub>9</sub>NO<sub>4</sub> | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. synerzine.com [synerzine.com]
- 9. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]

- 15. [www1.udel.edu](http://www1.udel.edu) [[www1.udel.edu](http://www1.udel.edu)]
- 16. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- To cite this document: BenchChem. [Solubility of 1-(3-Methoxy-4-nitrophenyl)ethanone in common solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589790#solubility-of-1-3-methoxy-4-nitrophenyl-ethanone-in-common-solvents>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)